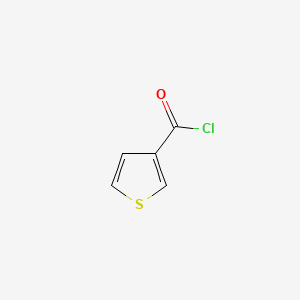

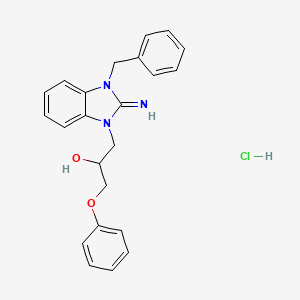

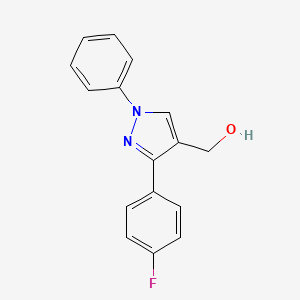

![molecular formula C9H10N2S B1272835 3-[(2-Aminophenyl)sulfanyl]propanenitrile CAS No. 4327-52-0](/img/structure/B1272835.png)

3-[(2-Aminophenyl)sulfanyl]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(2-Aminophenyl)sulfanyl]propanenitrile is a compound that can be inferred to have a sulfanyl group attached to a propanenitrile moiety, with an aminophenyl substituent. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, involves pseudo-four-component reactions (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . Although the exact synthesis of 3-[(2-Aminophenyl)sulfanyl]propanenitrile is not described, similar synthetic strategies could potentially be applied, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-[(2-Aminophenyl)sulfanyl]propanenitrile likely consists of a propanenitrile backbone with a sulfanyl group (-S-) linking to an aminophenyl ring. This structure suggests potential for interactions and reactivity due to the presence of both electron-donating (amino group) and electron-withdrawing (nitrile group) functionalities.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 3-[(2-Aminophenyl)sulfanyl]propanenitrile, they do mention the reactivity of similar structures. For instance, the presence of amino groups in related compounds suggests potential for formylation reactions, as described for the formylation of amines using ethyl formate catalyzed by 2-(sulfooxy)propane-1,2,3-tricarboxylic acid . Additionally, the sulfanyl group could participate in further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

Scientific Research Applications

Structural Analysis and Molecular Interactions

- The structural features and molecular interactions of compounds similar to 3-[(2-Aminophenyl)sulfanyl]propanenitrile have been extensively studied. For instance, a related compound, 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, shows weak intermolecular sulfur-sulfur interactions and a nearly coplanar arrangement of non-hydrogen atoms, excluding the cyanoethylsulfanyl group (Li, Wang, & Xiao, 2011).

Synthesis and Molecular Structure

- Synthesis techniques and molecular structure analysis of compounds with similar structures have been investigated. A study on 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene revealed insights into molecular structures, intramolecular interactions, and spectroscopic properties (Mabkhot et al., 2016).

Use as Precursors in Synthesis

- Compounds like 3-[(2-Aminophenyl)sulfanyl]propanenitrile are used as precursors for synthesizing various heterocyclic systems, demonstrating their significance in chemical synthesis (Drabina & Sedlák, 2012).

Application in Biological Studies

- Although direct studies on 3-[(2-Aminophenyl)sulfanyl]propanenitrile are limited, related compounds have been evaluated for biological activities, like anticancer effects. For example, a novel thiophene-containing compound exhibited in vitro cytotoxic effects against certain cancer cell lines, indicating the potential biomedical applications of similar compounds (Mabkhot et al., 2016).

Catalytic Applications

- Related compounds have been used in catalysis. Sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester, for instance, has been employed as a recyclable catalyst for specific chemical reactions (Tayebi et al., 2011).

Biocatalysis

- β-Aminonitriles like 3-[(2-Aminophenyl)sulfanyl]propanenitrile have been used in biocatalytic processes. Studies show their enantioselective hydrolysis to corresponding amides using certain bacterial strains, indicating potential applications in chiral synthesis (Chhiba et al., 2012).

Large-Scale Synthesis Applications

- Compounds like 3-[(2-Aminophenyl)sulfanyl]propanenitrile are also significant in large-scale synthesis, as demonstrated by the use of similar reagents in diverse chemical reactions, including drug molecule preparations (Vishwanatha et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-(2-aminophenyl)sulfanylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVYTARWIXLUFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380870 |

Source

|

| Record name | 3-[(2-Aminophenyl)sulfanyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Aminophenyl)sulfanyl]propanenitrile | |

CAS RN |

4327-52-0 |

Source

|

| Record name | 3-[(2-Aminophenyl)sulfanyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

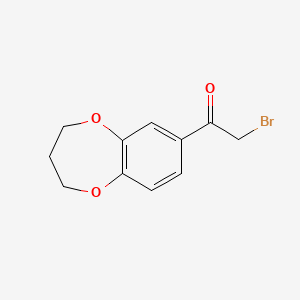

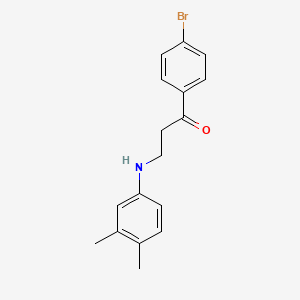

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)

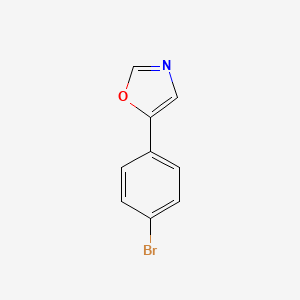

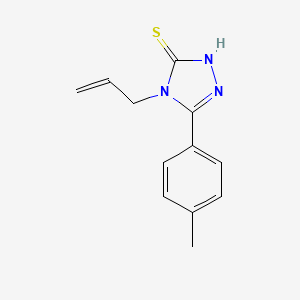

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)

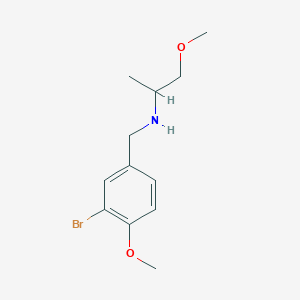

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)